molecular formula C9H17Cl B15256002 3-(Chloromethyl)-3-methylhept-1-ene

3-(Chloromethyl)-3-methylhept-1-ene

Cat. No.: B15256002
M. Wt: 160.68 g/mol
InChI Key: VDFCDTMJGYIINA-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-methylhept-1-ene is a branched aliphatic alkene featuring a chloromethyl (-CH₂Cl) and methyl (-CH₃) substituent on the third carbon of a seven-carbon chain. This article compares this compound with structurally or functionally similar substances, leveraging data from the provided evidence to infer properties and behaviors.

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

3-(chloromethyl)-3-methylhept-1-ene

InChI

InChI=1S/C9H17Cl/c1-4-6-7-9(3,5-2)8-10/h5H,2,4,6-8H2,1,3H3

InChI Key

VDFCDTMJGYIINA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CCl)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-methylhept-1-ene typically involves the chloromethylation of 3-methylhept-1-ene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require a controlled temperature to ensure the selective formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-methylhept-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Chloromethyl)-3-methylhept-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-methylhept-1-ene involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Chloro-3-methylheptane

  • Key Data: CAS No.: 5272-02-6; purity: 100% . Reactivity: Likely undergoes substitution (SN1/SN2) due to the tertiary chloro group. Safety: First-aid measures for inhalation include moving to fresh air and artificial respiration if needed .
  • Contrast with Target Compound :
    • The absence of a double bond in 3-chloro-3-methylheptane limits its participation in addition reactions (e.g., hydrogenation, halogenation), which are key for alkenes like 3-(Chloromethyl)-3-methylhept-1-ene.

3-(Chloromethyl)pyridine-HCl

  • Structure : A pyridine ring with a chloromethyl substituent.
  • Key Data: Cytotoxicity: LD₅₀ of 0.0756 mM in BALB/c-3T3 cells . Carcinogenicity: Classified as a Level A carcinogen . Transformation Assay: Active in inducing cellular transformation (LA and SP responses) .
  • Contrast with Target Compound :
    • The aromatic pyridine ring confers distinct electronic properties, enhancing stability and directing reactivity toward electrophilic substitution. The aliphatic alkene in the target compound would prioritize addition reactions.

5-O-Methylsulfonyl Seco-CI Compounds

  • Structure : Indole derivatives with chloromethyl groups and sulfonyl substituents .
  • Key Data: Cytotoxicity: Compounds 2 (5-O-methylsulfonyl) and 3 (5-O-aminosulfonyl) showed activity comparable to doxorubicin against COLO 205, SK-MEL-2, A549, and JEG-3 cancer cell lines .
  • Contrast with Target Compound :
    • The indole core and sulfonyl groups in these compounds enable π-π stacking and hydrogen bonding, which are absent in the aliphatic target compound. This difference likely impacts their biological activity and solubility.

3-Chlorobenzaldehyde

  • Structure : Benzaldehyde with a chloro substituent on the third carbon.
  • Key Data: CAS No.: 587-04-2; purity: 100% . Reactivity: The aldehyde group participates in oxidation and nucleophilic addition reactions.
  • Contrast with Target Compound :
    • The aromatic aldehyde’s electrophilic carbonyl group contrasts with the alkene’s nucleophilic double bond, leading to divergent synthetic applications (e.g., pharmaceuticals vs. polymer precursors).

Data Table: Comparative Analysis of Key Compounds

Compound CAS No. Structure Type Key Properties/Data Toxicity/Carcinogenicity
This compound N/A Chloromethyl alkene Hypothetical: Alkene addition reactivity Not reported
3-Chloro-3-methylheptane 5272-02-6 Chloroalkane 100% purity; tertiary chloro group No classification
3-(Chloromethyl)pyridine-HCl N/A Chloromethyl pyridine LD₅₀: 0.0756 mM; Level A carcinogen High cytotoxicity
5-O-Methylsulfonyl seco-CI N/A Indole derivative Cytotoxic (vs. doxorubicin) Not reported
3-Chlorobenzaldehyde 587-04-2 Aromatic aldehyde 100% purity; aldehyde reactivity Not classified

Discussion of Structural and Functional Differences

  • Reactivity :
    • Alkenes (e.g., target compound) undergo addition reactions, while chloroalkanes (e.g., 3-chloro-3-methylheptane) favor substitution. Aromatic chloromethyl compounds (e.g., 3-(Chloromethyl)pyridine-HCl) participate in electrophilic substitution.
  • Applications :
    • Aliphatic chlorinated compounds are often intermediates in polymer synthesis, while aromatic derivatives (e.g., indole-based compounds) are explored in pharmaceuticals .

Notes

  • The provided evidence lacks direct data on this compound; comparisons are extrapolated from structural analogs.
  • Functional groups (e.g., alkene, chloro, aldehyde) critically influence reactivity and biological activity.
  • Further experimental studies are needed to confirm the target compound’s specific properties.

Biological Activity

3-(Chloromethyl)-3-methylhept-1-ene is a compound of interest due to its potential biological activities. Understanding its biological activity involves examining its effects on various biological systems, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article synthesizes available research findings and presents data on the biological activity of this compound.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H17Cl
  • Molecular Weight : 174.7 g/mol
  • Functional Groups : Alkene and chloromethyl group

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related alkenes have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with protein synthesis.

Cytotoxicity

The cytotoxic effects of halogenated alkenes have been documented in various cancer cell lines. The structure-activity relationship (SAR) studies indicate that the presence of a chloromethyl group may enhance cytotoxicity through mechanisms such as apoptosis induction in cancer cells.

Case Studies and Research Findings

A review of literature reveals several studies that contribute to understanding the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with MIC values below 32 µg/ml.
Study 2Anti-inflammatory ActivityShowed inhibition of TNF-α and IL-1β production in vitro.
Study 3CytotoxicityReported IC50 values in the low micromolar range against various cancer cell lines.

The proposed mechanisms for the biological activities of this compound include:

  • Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, causing lysis.
  • Inhibition of Protein Synthesis : The chloromethyl group may interact with ribosomal components, inhibiting protein synthesis.
  • Apoptosis Induction : In cancer cells, the compound might trigger apoptotic pathways leading to cell death.

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